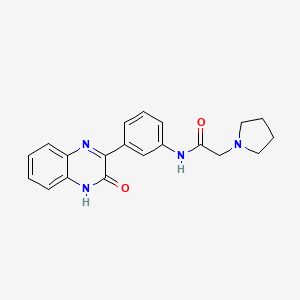

N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide

Description

N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide is a synthetic acetamide derivative featuring a quinoxaline core substituted with a hydroxyl group at position 3 and a phenyl ring at position 2. The acetamide moiety is further functionalized with a pyrrolidinyl group, a cyclic secondary amine known to enhance bioavailability and binding affinity in medicinal chemistry applications.

Properties

IUPAC Name |

N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-pyrrolidin-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c25-18(13-24-10-3-4-11-24)21-15-7-5-6-14(12-15)19-20(26)23-17-9-2-1-8-16(17)22-19/h1-2,5-9,12H,3-4,10-11,13H2,(H,21,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOYIHHQFOFFSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoxaline Ring: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

Hydroxylation: Introduction of the hydroxyl group at the 3-position of the quinoxaline ring can be done using selective hydroxylation reactions.

Coupling with Phenyl Group: The quinoxaline derivative is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

Acylation: The final step involves the acylation of the phenyl group with 2-(pyrrolidin-1-yl)acetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The quinoxaline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nitrating mixture (HNO3 and H2SO4), halogenating agents like Br2 or Cl2.

Major Products

Oxidation: Formation of a quinoxaline-3-one derivative.

Reduction: Formation of a dihydroquinoxaline derivative.

Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s quinoxaline ring can intercalate with DNA, while the phenyl and pyrrolidine groups can interact with protein targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Example: 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a)

- Structural Differences: Unlike the target compound, 4a incorporates a diphenylquinoxaline core with a pyrimidine-thioether substituent and a chlorophenyl group. The absence of a pyrrolidinyl group and the presence of sulfur in 4a may alter metabolic stability and redox properties.

- Synthesis : Synthesized via refluxing with thiouracil derivatives and triethylamine in acetonitrile (90.2% yield), contrasting with the target compound’s likely use of cyclic secondary amines (e.g., pyrrolidine) .

- Physical Properties : 4a exhibits a melting point of 230–232°C, suggesting higher thermal stability compared to typical pyrrolidinyl acetamides, which often have lower melting points due to increased flexibility .

Table 1: Comparison of Quinoxaline Derivatives

Tetrahydrocarbazole Acetamide Derivatives

Key Examples: N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide Derivatives

- Structural Differences: These compounds replace the quinoxaline core with a tetrahydrocarbazole system conjugated to a carbonyl-linked phenylacetamide.

- Biological Implications: Carbazole derivatives are associated with serotonin receptor modulation and antitumor activity, whereas quinoxalines are more commonly linked to kinase inhibition. The carbonyl group in carbazole derivatives may reduce metabolic resistance compared to the ether-linked pyrrolidinyl group in the target compound .

Table 2: Carbazole vs. Quinoxaline Derivatives

Benzothiazole Acetamide Derivatives

Key Examples: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-arylacetamides

- Substituents like trifluoromethyl and methoxy groups on the aryl ring may enhance lipophilicity and blood-brain barrier penetration compared to the target’s hydroxyl group .

- Electronic Effects : The electron-withdrawing trifluoromethyl group in benzothiazoles could decrease electron density at the acetamide carbonyl, affecting binding interactions versus the electron-donating hydroxyl group in the target .

Table 3: Benzothiazole vs. Quinoxaline Acetamides

Notes on Comparative Analysis

Structural Diversity: The target compound’s hydroxylquinoxaline-pyrrolidinyl combination is unique among the analogs, balancing polarity and flexibility.

Biological Activity

N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoxaline ring , a phenyl group , and a pyrrolidine moiety . The presence of the hydroxyl group on the quinoxaline ring enhances its reactivity and potential interactions with biological targets.

| Property | Description |

|---|---|

| IUPAC Name | N-[3-(3-hydroxyquinoxalin-2-yl)phenyl]-2-(pyrrolidin-1-yl)acetamide |

| Molecular Formula | C20H20N4O2 |

| CAS Number | 1798017-86-3 |

| Solubility | Soluble in DMSO and ethanol |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The quinoxaline ring can intercalate with DNA, while the phenyl and pyrrolidine groups modulate protein activity.

Potential Targets:

- Enzymes : Inhibition of certain kinases.

- Receptors : Interaction with neurotransmitter receptors, potentially affecting neurological pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Neuroprotective Effects

Research suggests that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its interaction with neurotransmitter systems could help alleviate symptoms associated with conditions like Alzheimer's disease.

Case Studies

- Study on Anticancer Properties

-

Neuroprotective Study

- A research article in Neuroscience Letters reported that compounds with similar structures exhibited protective effects against oxidative stress in neuronal cells. The study concluded that these compounds could be beneficial in developing treatments for neurodegenerative disorders .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit specific enzyme activities, which are crucial for tumor growth and survival.

In Vivo Studies

Animal model studies have shown promising results regarding the compound's efficacy in reducing tumor size and improving survival rates in treated subjects compared to controls.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)-2-(pyrrolidin-1-yl)acetamide?

- Methodological Answer : The synthesis likely involves multi-step reactions, including:

- Substitution reactions for introducing the quinoxaline moiety (e.g., using 3-chloro-4-fluoronitrobenzene analogs under alkaline conditions ).

- Reduction steps (e.g., iron powder in acidic conditions to convert nitro groups to amines ).

- Condensation reactions with pyrrolidine derivatives (e.g., using cyanoacetic acid or acetamide intermediates with condensing agents like carbonyldiimidazole ).

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Use spectroscopic techniques:

- NMR : Confirm aromatic proton environments (quinoxaline and phenyl groups) and pyrrolidine methylene signals .

- IR : Detect hydroxyquinoxaline (O-H stretch ~3200 cm⁻¹) and acetamide (C=O stretch ~1650 cm⁻¹) .

- Mass Spectrometry : Verify molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported synthetic yields for similar acetamide derivatives?

- Methodological Answer :

- Reaction Monitoring : Use HPLC or TLC to track intermediates and optimize stoichiometry (e.g., adjusting molar ratios of pyrrolidine derivatives) .

- Purification : Compare column chromatography vs. crystallization for isolating high-purity products .

- Case Study : Iron powder reduction (70% yield ) vs. catalytic hydrogenation (potentially higher efficiency) for nitro-to-amine conversion.

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological targets?

- Methodological Answer :

- Analog Synthesis : Modify the hydroxyquinoxaline or pyrrolidine groups (e.g., fluorination or methylation) .

- In Vitro Assays : Test kinase inhibition (e.g., TRK enzymes via competitive binding assays ) or antioxidant activity (DPPH/ABTS radical scavenging ).

- Docking Studies : Use AutoDock Vina to model interactions with targets like DNA polymerase or kinase domains .

Q. What strategies mitigate challenges in evaluating its pharmacokinetic properties?

- Methodological Answer :

- Solubility : Use co-solvents (DMSO/PEG) for in vitro assays .

- Metabolic Stability : Perform microsomal incubation (human/rat liver microsomes) with LC-MS analysis .

- Toxicity Screening : Use zebrafish or HEK293 cell models to assess acute toxicity .

Data Analysis and Interpretation

Q. How are computational and experimental data reconciled in bioactivity studies?

- Methodological Answer :

- Docking Validation : Compare predicted binding affinities (e.g., Glide scores) with IC₅₀ values from enzyme inhibition assays .

- Statistical Tools : Apply ANOVA to assess significance of substituent effects on activity .

- Heatmaps : Visualize SAR trends using clustering algorithms (e.g., in Python/R) .

Q. What analytical methods differentiate degradation products during stability studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.